molecular formula C14H14BrNO2 B7002757 N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide

N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide

Cat. No.: B7002757
M. Wt: 308.17 g/mol
InChI Key: APAWYYRZSAZGCY-UHFFFAOYSA-N
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Description

N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide is a synthetic organic compound that features a benzofuran moiety linked to a cyclopropane ring

Properties

IUPAC Name

N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-14(15)7-11(14)13(17)16-8-9-3-2-4-12-10(9)5-6-18-12/h2-6,11H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAWYYRZSAZGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NCC2=C3C=COC3=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran moiety, which can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and alkynes . The cyclopropane ring is then introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts . The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and amidation reactions, which can enhance yield and reduce reaction times. Additionally, the use of automated synthesis platforms can improve reproducibility and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Benzofuranones and related derivatives.

    Reduction: Alcohols and amines.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropane ring may provide steric hindrance that influences binding affinity. The carboxamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2-(1-benzofuran-4-yl)-N-methylacetamide share the benzofuran core but differ in their substituents.

    Cyclopropane derivatives: Compounds such as 2-bromo-2-methylcyclopropane-1-carboxylic acid have similar cyclopropane rings but lack the benzofuran moiety.

Uniqueness

N-(1-benzofuran-4-ylmethyl)-2-bromo-2-methylcyclopropane-1-carboxamide is unique due to the combination of the benzofuran and cyclopropane rings, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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